6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the 2-fluorobenzyl group is introduced using a suitable benzyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-(3-fluorobenzyl)imidazo[1,2-a]pyrazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Properties
Molecular Formula |
C13H9BrFN3 |
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Molecular Weight |
306.13 g/mol |
IUPAC Name |
6-bromo-8-[(2-fluorophenyl)methyl]imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H9BrFN3/c14-12-8-18-6-5-16-13(18)11(17-12)7-9-3-1-2-4-10(9)15/h1-6,8H,7H2 |
InChI Key |
XUPCPHUDTSBFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)Br)F |
Origin of Product |
United States |
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